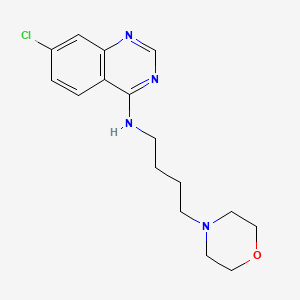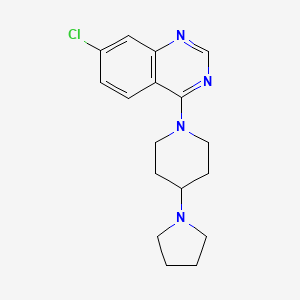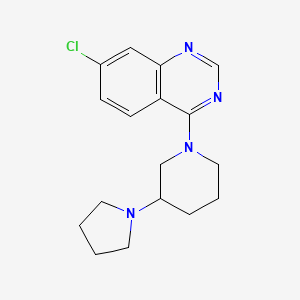
2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide, also known as MPMPA, is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide has been shown to have various biochemical and physiological effects such as reducing the production of reactive oxygen species, inhibiting the expression of matrix metalloproteinases, and regulating the activity of various enzymes such as COX-2 and iNOS. 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide also modulates the expression of various neurotransmitters such as dopamine, serotonin, and acetylcholine.
Advantages and Limitations for Lab Experiments
2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. However, the limitations of 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide include its high cost, low bioavailability, and potential toxicity at high concentrations.
Future Directions
There are several future directions for 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide research such as exploring its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and infectious diseases. Future research could also focus on developing more efficient synthesis methods for 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide and improving its bioavailability and pharmacokinetic properties. Additionally, the development of 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide derivatives could lead to the discovery of more potent and selective compounds with fewer side effects.
In conclusion, 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method has been optimized, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Future research could lead to the discovery of more efficient and selective compounds for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide involves the reaction of 2-methoxybenzoyl chloride with 2-methyl-5-pyrimidine amine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide. The synthesis method of 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-15-8-12(9-16-10)17-14(18)7-11-5-3-4-6-13(11)19-2/h3-6,8-9H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLRSJFZWPHKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-N-(2-methylpyrimidin-5-YL)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-1-[2-(3-fluorophenoxy)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635478.png)
![2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635483.png)

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide](/img/structure/B7635503.png)


![3-(carbamoylamino)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635518.png)
![N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide](/img/structure/B7635519.png)




![4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B7635555.png)